molecular formula C18H26N2O5 B2419267 N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine CAS No. 956917-00-3

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine

Cat. No.: B2419267
CAS No.: 956917-00-3
M. Wt: 350.415
InChI Key: ZVZYXODMIYOIQV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dimethoxy-substituted isoquinoline ring system, which is linked to an L-leucine moiety through a carbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-11(2)7-14(17(21)22)19-18(23)20-6-5-12-8-15(24-3)16(25-4)9-13(12)10-20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,23)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZYXODMIYOIQV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization and dimethoxylation steps, as well as automated peptide synthesizers for the coupling step .

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Leucine Aminopeptidase Inhibition

Leucine aminopeptidase is an enzyme involved in several pathological conditions, including cancer. Research has shown that compounds with a 3,4-dihydroisoquinoline scaffold exhibit significant inhibitory activity against this enzyme. A study conducted on novel leucine aminopeptidase inhibitors highlighted the potential of compounds derived from this scaffold, including N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine. The study utilized molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to identify compounds with promising inhibitory activity .

Table 1: Inhibitory Activity of Compounds

Compound NameIC50 (µM)Cell Lines Tested
This compoundTBDHL-60, MCF-7, Raji
Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline16.5HL-60, MCF-7

Antiproliferative Activity

The compound has also been studied for its antiproliferative effects on various human cancer cell lines. In vitro studies have demonstrated that derivatives of the 3,4-dihydroisoquinoline structure can significantly inhibit cancer cell proliferation. For instance, diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline was shown to exhibit promising antiproliferative activity across multiple cancer types, including leukemia and breast cancer .

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
HL-60Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline16.5
MCF-7Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinolineTBD
RajiDiethyl 6,8-dibenzyloxy-3,4-dihydroisoquinolineTBD

Structure-Based Drug Design

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-based drug design approaches have been employed to optimize the binding affinity of these compounds to their targets. The application of Lipinski’s rule of five during the screening process ensures that the selected compounds possess favorable drug-like properties .

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine involves its interaction with specific molecular targets in the body. The compound can bind to receptors, such as sigma receptors, and modulate their activity. This interaction can lead to changes in intracellular signaling pathways, affecting processes such as calcium regulation and neurotransmitter release . The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine is unique due to its combination of a dimethoxy-substituted isoquinoline ring and an L-leucine moiety. This structure imparts specific chemical and biological properties that are distinct from other isoquinoline derivatives .

Biological Activity

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine is a compound that combines the structural features of isoquinoline derivatives with the amino acid leucine. This unique structure suggests potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesized data.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C16H20N2O4. The presence of methoxy groups and the isoquinoline moiety are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.35 g/mol
IUPAC NameThis compound
Purity95%

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

  • mTOR Signaling Pathway : Leucine is known to activate the mTOR pathway, a crucial regulator of cell growth and metabolism. Studies indicate that leucine supplementation can enhance protein synthesis in various tissues by promoting mTORC1 activity, which is essential for cellular growth and proliferation .
  • Neurotransmitter Modulation : Isoquinoline derivatives have been studied for their effects on neurotransmitter systems. The compound may influence dopamine and serotonin pathways due to its structural similarities with known neuroactive compounds.

1. Antioxidant Activity

Research has indicated that compounds containing isoquinoline structures exhibit significant antioxidant properties. This activity can mitigate oxidative stress in cells, which is implicated in various neurodegenerative diseases.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in several studies. For instance, it may reduce neuronal apoptosis and promote cell survival under stress conditions by modulating apoptotic pathways.

3. Metabolic Effects

Leucine's role in metabolic regulation has been well documented. The compound may enhance insulin sensitivity and modulate glucose metabolism through its effects on the mTOR pathway .

Case Studies

Recent studies have investigated the effects of this compound in various experimental models:

  • In Vivo Studies : Animal models treated with this compound showed improved cognitive functions and reduced markers of oxidative stress compared to control groups.
  • In Vitro Studies : Cell cultures exposed to this compound demonstrated increased cell viability and reduced apoptotic markers when subjected to oxidative stress conditions.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for synthesizing N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via multi-step routes involving:

  • Step 1 : Preparation of the tetrahydroisoquinoline core through cyclization of phenethylamine derivatives (e.g., 3,4-dimethoxyphenethylamine) under acidic conditions .
  • Step 2 : Functionalization via reductive amination or carbamoylation using L-leucine-derived carbonyl reagents .
  • Step 3 : Radiolabeling (e.g., with 18F^{18}\text{F} or 125I^{125}\text{I}) for imaging studies, achieved by substituting halogen or mesylate precursors in automated synthesis modules .
    • Key Reagents : Tin(II) chloride for nitro reduction, Pd/C for hydrogenation, and sodium hydride for alkylation .

Q. Which analytical techniques are critical for characterizing this compound and assessing its purity?

  • Methodological Answer :

  • Reversed-Phase TLC/UPLC-MS : Used to resolve structural isomers and confirm logP values, with mobile phases like dichloromethane:methanol (95:5) .
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6d_6) verify substituent positioning on the tetrahydroisoquinoline scaffold .
  • Radio-HPLC : Validates radiochemical purity (>95%) for radiolabeled derivatives like 18F^{18}\text{F}-ISO-1 .

Q. What are the primary biological targets of this compound in preclinical research?

  • Methodological Answer :

  • Sigma-2 Receptor (TMEM97) : Validated via knockout cell models and competitive binding assays using 125I^{125}\text{I}-labeled analogs .
  • P-Glycoprotein (P-gp) : Assessed in multidrug resistance (MDR) cancer models using calcein-AM uptake assays .

Advanced Research Questions

Q. How can researchers optimize this compound’s structure to enhance P-gp inhibition in MDR cancer models?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Linker Length : Extending the carbon chain between the tetrahydroisoquinoline and benzamide groups improves P-gp binding (e.g., butyl > ethyl linkers) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro or fluoro) on the benzamide moiety increase potency .
  • In Vitro Validation : Use of Caco-2 monolayers to measure efflux ratios and mitoxantrone accumulation assays .

Q. What experimental designs are recommended to evaluate its role in Sigma-2 receptor-mediated cholesterol trafficking?

  • Methodological Answer :

  • Knockout Models : Compare LDL internalization rates in TMEM97/^{-/-} vs. wild-type cells using 3H^{3}\text{H}-cholesterol tracing .
  • Ternary Complex Analysis : Co-immunoprecipitation (Co-IP) with PGRMC-1 and LDL receptor to confirm protein interactions .
  • Imaging : Correlate 18F^{18}\text{F}-ISO-1 PET uptake with Ki-67 immunohistochemistry in tumor xenografts .

Q. How can researchers address discrepancies in reported target selectivity (e.g., Sigma-2 vs. P-gp)?

  • Methodological Answer :

  • Competitive Binding Assays : Use 3H^{3}\text{H}-DTG for Sigma-2 and 3H^{3}\text{H}-verapamil for P-gp to calculate IC50_{50} values in parallel .
  • CRISPR-Cas9 Silencing : Knock down TMEM97 or P-gp in cell lines to isolate target-specific effects .

Q. What methodological considerations are critical for developing this compound as a PET radiotracer?

  • Methodological Answer :

  • Radiolabeling Efficiency : Optimize precursor molar ratios (e.g., mesylate derivatives) and reaction times in automated synthesis modules (e.g., AllinOne) .
  • Pharmacokinetics : Assess blood-brain barrier penetration in rodents via dynamic PET imaging and ex vivo biodistribution .
  • Metabolite Analysis : Use radio-HPLC to quantify stable metabolites in plasma over time .

Q. How can SAR guide structural modifications to improve blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP Optimization : Introduce lipophilic substituents (e.g., methyl or methoxy groups) while maintaining a logP range of 2.5–3.5 (predicted via ChemDraw) .
  • Polar Surface Area (PSA) : Reduce PSA to <90 Å2^2 by shortening polar linkers (e.g., propyl instead of butyl) .
  • In Situ Perfusion Models : Quantify BBB permeability in rat brains using LC-MS/MS detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.